molecular formula C17H21N3O2 B10816007 N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

N-cyclohexyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide

Cat. No. B10816007
M. Wt: 299.37 g/mol
InChI Key: VGTCSFGPLDOHSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-620124 involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of WAY-620124 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-620124 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

WAY-620124 has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-620124 involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cyclohexyl-3-(4-oxo-3H-quinazolin-2-yl)propanamide

InChI

InChI=1S/C17H21N3O2/c21-16(18-12-6-2-1-3-7-12)11-10-15-19-14-9-5-4-8-13(14)17(22)20-15/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,21)(H,19,20,22)

InChI Key

VGTCSFGPLDOHSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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